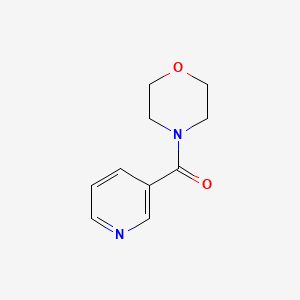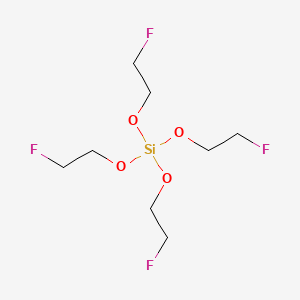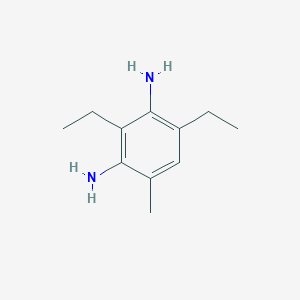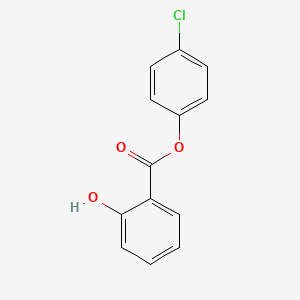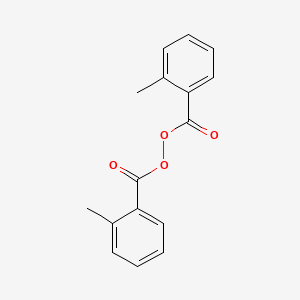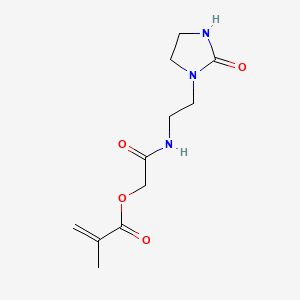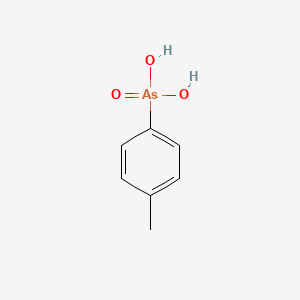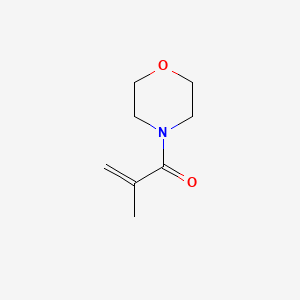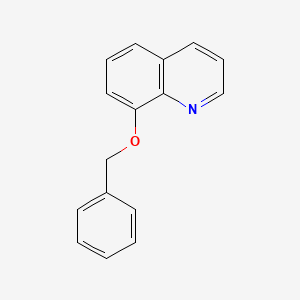
8-ベンジルオキシキノリン
説明
8-Benzyloxyquinoline (8-BQ) is a chemical compound with a molecular formula of C16H11NO. It is a heterocyclic aromatic compound that has been studied extensively for its potential applications in scientific research.
科学的研究の応用
医薬品化学における抗菌および抗がん用途
8-ベンジルオキシキノリン誘導体は、抗菌、抗がん、および抗真菌作用など、幅広い生物活性を示します。 これらの化合物は、その治療価値のために、健康科学および医薬品化学において非常に注目されています .
分子蛍光pHプローブ
この化合物は、非水溶液用の蛍光pHプローブを作成するために使用されてきました。これは、化学や生物学を含むさまざまな科学研究分野において不可欠なツールです .
作用機序
Target of Action
The primary targets of 8-Benzyloxyquinoline are yet to be definitively identified. It is known that 8-hydroxyquinoline derivatives, which include 8-benzyloxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Mode of Action
It is suggested that 8-hydroxyquinoline derivatives act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells . More research is required to understand the specific interactions of 8-Benzyloxyquinoline with its targets.
Biochemical Pathways
Benzylisoquinoline alkaloids (bias), which include 8-hydroxyquinoline derivatives, are known to have diverse biological activities and are involved in various biochemical pathways
Pharmacokinetics
Drug likeness parameters, which indicate whether a molecule possesses suitable adme properties, are important considerations in drug development
Result of Action
One study showed that a derivative of 8-hydroxyquinoline caused cytoplasmic vacuolation mediated cell death in breast cancer cells . More research is needed to understand the specific molecular and cellular effects of 8-Benzyloxyquinoline.
Action Environment
It is known that soil factors can mediate the allelopathic activities of chemicals, including 8-hydroxyquinoline
生化学分析
Biochemical Properties
8-Benzyloxyquinoline plays a crucial role in biochemical reactions, particularly in its interactions with metal ions and enzymes. This compound is known to form stable complexes with metal ions such as copper, zinc, and iron, which can influence various enzymatic activities. For instance, 8-Benzyloxyquinoline can chelate metal ions, thereby modulating the activity of metalloenzymes. Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their structure and function .
Cellular Effects
The effects of 8-Benzyloxyquinoline on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, 8-Benzyloxyquinoline exhibits antitumor activity by inducing apoptosis and inhibiting cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions. Moreover, 8-Benzyloxyquinoline impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 8-Benzyloxyquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. For example, 8-Benzyloxyquinoline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and effects of 8-Benzyloxyquinoline over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 8-Benzyloxyquinoline can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of 8-Benzyloxyquinoline vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can effectively modulate biological processes. At higher doses, 8-Benzyloxyquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
8-Benzyloxyquinoline is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the biological activity and toxicity of 8-Benzyloxyquinoline. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 8-Benzyloxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, 8-Benzyloxyquinoline can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
8-Benzyloxyquinoline exhibits specific subcellular localization patterns that influence its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of 8-Benzyloxyquinoline is mediated by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for understanding the cellular mechanisms of action and potential therapeutic applications of this compound.
特性
IUPAC Name |
8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKXDKOMIEEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233084 | |
| Record name | 8-Benzyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84165-42-4 | |
| Record name | 8-Benzyloxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084165424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Benzyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BENZYLOXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O45JCJ3JLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




